- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,

Cas no 955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate)

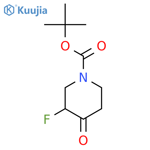

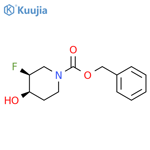

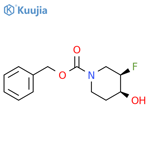

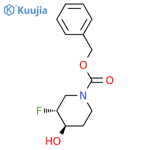

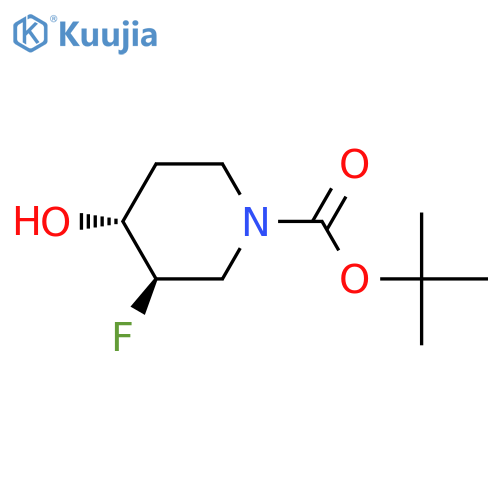

955029-44-4 structure

اسم المنتج:tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

كاس عدد:955029-44-4

وسط:C10H18FNO3

ميغاواط:219.25322675705

MDL:MFCD18791210

CID:3160547

PubChem ID:40152150

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate

- tert-butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylate racemate

- rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)

- 1,1-Dimethylethyl trans-4-hydroxy-3-fluoropiperidine-1-carboxylate

- tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

- trans-1-tert-Butoxycarbonyl-3-fluoro-4-hydroxypiperidine

- trans-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester

- trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- trans-1-Boc-3-fluoro-4-hydroxypiperidine

- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4S)-

- SCHEMBL1554980

- tert-Butyl(3>S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- 955029-44-4

- tert-butyltrans-3-fluoro-4-hydroxypiperidine-1-carboxylate

- MFCD18632749

- CS-0058579

- 1174020-44-0

- 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate

- AS-34569

- WS-00417

- (3s,4s)-1-boc-3-fluoro-4-hydroxypiperidine

- ZWB02044

- DTXSID801160437

- AC-37144

- (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- XRNLYXKYODGLMI-YUMQZZPRSA-N

- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidinecarboxylate

- AKOS015897992

- MFCD18791210

- N-Boc-(3S,4S)-3-Fluoro-4-Hydroxypiperidine

- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- (3S,4S)-1-Boc-3-fluoro-4-hydroxypiperidine ee

- tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

-

- MDL: MFCD18791210

- نواة داخلي: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1

- مفتاح Inchi: XRNLYXKYODGLMI-HTQZYQBOSA-N

- ابتسامات: C(N1CC[C@@H](O)[C@H](F)C1)(=O)OC(C)(C)C

حساب السمة

- نوعية دقيقة: 219.12707160g/mol

- النظائر كتلة واحدة: 219.12707160g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 4

- عدد الذرات الثقيلة: 15

- تدوير ملزمة العد: 3

- تعقيدات: 239

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 2

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- إكسلوغ 3: 1

- طوبولوجي سطح القطب: 49.8Ų

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118509-250mg |

tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 97% | 250mg |

¥236.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D498870-500mg |

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 97% | 500mg |

$140 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120644-50G |

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 97% | 50g |

¥ 19,450.00 | 2023-04-12 | |

| Chemenu | CM294324-25g |

trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 95% | 25g |

$2450 | 2021-08-18 | |

| Apollo Scientific | PC430171-1g |

(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester |

955029-44-4 | 97% | 1g |

£182.00 | 2025-02-21 | |

| Apollo Scientific | PC430171-5g |

(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester |

955029-44-4 | 97% | 5g |

£655.00 | 2025-02-21 | |

| ChemScence | CS-0047869-1g |

rel-(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 1g |

$950.0 | 2022-04-26 | ||

| Chemenu | CM294324-250mg |

trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 95%+ | 250mg |

$90 | 2022-09-29 | |

| Alichem | A129000026-1g |

tert-Butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylateracemate |

955029-44-4 | 95% | 1g |

$253.62 | 2023-08-31 | |

| Chemenu | CM294324-5g |

trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 95%+ | 5g |

$619 | 2022-09-29 |

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt

1.2 Reagents: Methanol , Water ; rt

1.2 Reagents: Methanol , Water ; rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

المراجع

- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

المراجع

- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Triethylamine trihydrofluoride Solvents: 1,2-Dichloroethane ; 12 h, rt → 80 °C

المراجع

- Preparation of diazepanone compounds as chemokine receptor antagonists for treatment of inflammatory diseases, United States, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

المراجع

- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط

المراجع

- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

المراجع

- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 45 min, 0 °C

1.2 Reagents: Acetone

1.2 Reagents: Acetone

المراجع

- Pyrazolylpyrimidine derivatives as IRAK inhibitors and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 9

رد فعل الشرط

المراجع

- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,

طريقة الإنتاج 10

رد فعل الشرط

المراجع

- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط

المراجع

- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 12

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt

المراجع

- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط

المراجع

- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,

طريقة الإنتاج 15

رد فعل الشرط

المراجع

- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

المراجع

- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,

طريقة الإنتاج 17

طريقة الإنتاج 18

رد فعل الشرط

1.1 Reagents: Triethylamine trihydrofluoride ; rt → 80 °C; overnight, 80 °C

المراجع

- Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties, Chemistry - A European Journal, 2023, 29(47),

طريقة الإنتاج 19

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt

المراجع

- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 20

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt

المراجع

- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials

- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

- benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate

- Tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

- benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- Di-tert-butyl dicarbonate

- benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- benzyl (3R,4S)-3-fluoro-4-hydroxy-piperidine-1-carboxylate

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate الوثائق ذات الصلة

-

1. Book reviews

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate) منتجات ذات صلة

- 1158747-82-0(Hexahydro-3-3-(trifluoromethoxy)phenylmethyl-1H-azepine)

- 2228944-74-7(tert-butyl N-{3-amino-2-methyl-2-(1-methylpyrrolidin-2-yl)methylpropyl}carbamate)

- 1421311-88-7(ethyl 6-(2-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate)

- 1806172-83-7(Ethyl 3-iodo-5-methyl-6-(trifluoromethoxy)pyridine-2-carboxylate)

- 406162-21-8(METHANONE, (4-CHLOROPHENYL)[4-(3-CHLOROPHENYL)-2-METHOXY-6-QUINOLINYL]-)

- 1222903-47-0(1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline)

- 2227728-58-5(rac-(1R,2R)-2-2-(methoxycarbonyl)thiophen-3-ylcyclopropane-1-carboxylic acid)

- 1005174-17-3((2E)-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid)

- 1431729-71-3(4-(4-tert-Butyl-thiazol-2-yl)-2-chloro-pyridine)

- 1804086-17-6(3-Chloro-1-(2-(difluoromethoxy)-5-methylphenyl)propan-1-one)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:955029-44-4)tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

نقاء:99%

كمية:5g

الأسعار ($):396.0